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  • Product: 3-Ethoxy-5-fluorobenzyl alcohol
  • CAS: 1443324-36-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethoxy-5-fluorobenzyl Alcohol for Advanced Research

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethoxy-5-fluorobenzyl alcohol, a compound of increasing interest in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Ethoxy-5-fluorobenzyl alcohol, a compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its application in advanced research settings.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The strategic incorporation of fluorine and ethoxy groups onto the benzene ring, as seen in 3-Ethoxy-5-fluorobenzyl alcohol, imparts unique physicochemical properties that are highly sought after in drug design.

Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The replacement of a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[2] Furthermore, the introduction of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can enhance membrane permeability and bioavailability.[1][2] The ethoxy group, on the other hand, can modulate solubility and provide additional points for hydrogen bonding, further refining the molecule's pharmacokinetic profile.

This guide will delve into the specific characteristics of 3-Ethoxy-5-fluorobenzyl alcohol, providing a robust foundation for its use in research and development.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this specific molecule, the following properties are based on analysis of structurally similar compounds and established principles of physical organic chemistry.

Table 1: Physicochemical Properties of 3-Ethoxy-5-fluorobenzyl Alcohol and Related Compounds
Property3-Ethoxy-5-fluorobenzyl Alcohol (Predicted)Benzyl Alcohol[4][5][6]3-Fluorobenzyl Alcohol[7]4-Ethoxybenzyl Alcohol[8][9]
Molecular Formula C₉H₁₁FO₂C₇H₈OC₇H₇FOC₉H₁₂O₂
Molecular Weight 170.18 g/mol 108.14 g/mol 126.13 g/mol 152.19 g/mol
Appearance Colorless to pale yellow liquid (predicted)Colorless liquidNot specifiedNot specified
Boiling Point > 200 °C (estimated)205 °CNot specified546.20 K (273.05 °C)
Melting Point < 25 °C (estimated)-15 °CNot specified313.18 K (40.03 °C)
logP (Octanol/Water) ~1.8 (estimated)1.1Not specified1.578
pKa ~15 (estimated for alcoholic proton)15.4Not specifiedNot specified
Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Ethoxy-5-fluorobenzyl alcohol would rely on a combination of spectroscopic techniques. Below are the predicted key features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (δ 6.5-7.0 ppm). The fluorine atom will cause characteristic splitting patterns (coupling constants, JHF).

    • Benzylic Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around δ 4.6 ppm.

    • Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine and the ethoxy group will show characteristic shifts and C-F coupling. The presence of fluorine is known to shift the resonance of nearby carbons to a higher field.[10]

    • Benzylic Carbon (-CH₂OH): A signal around δ 64 ppm.

    • Ethoxy Group (-OCH₂CH₃): Two signals around δ 63 ppm and δ 15 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

    • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

    • C-F Stretch: A strong, characteristic absorption band around 1100-1250 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 170.

    • Key Fragmentation Patterns: Loss of water (M-18), loss of the ethoxy group (M-45), and formation of the fluorotropylium ion are expected fragmentation pathways, similar to other benzyl alcohols.[11]

Synthesis and Purification

A robust and scalable synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be achieved via a two-step process starting from 3,5-difluorophenol. This pathway involves a nucleophilic aromatic substitution followed by reduction of the resulting aldehyde.

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway Start 3,5-Difluorophenol Intermediate1 3-Ethoxy-5-fluorophenol Start->Intermediate1 1. NaH, THF 2. Ethyl Iodide Intermediate2 3-Ethoxy-5-fluorobenzaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Reaction (POCl₃, DMF) Product 3-Ethoxy-5-fluorobenzyl alcohol Intermediate2->Product Reduction (NaBH₄, Methanol)

Caption: Proposed two-step synthesis of 3-Ethoxy-5-fluorobenzyl alcohol.

Step-by-Step Experimental Protocol

Part A: Synthesis of 3-Ethoxy-5-fluorobenzaldehyde

  • Reaction Setup: To a solution of 3,5-difluorophenol in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Rationale: The sodium hydride acts as a strong base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The reaction is performed at 0 °C to control the exothermic reaction.

  • Alkylation: After gas evolution ceases, add ethyl iodide (1.2 equivalents) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Rationale: The phenoxide undergoes a Williamson ether synthesis with ethyl iodide to form the ethoxybenzene derivative.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Formylation (Vilsmeier-Haack Reaction): To a solution of the purified 3-ethoxy-5-fluorophenol in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C. The reaction is then heated to 60 °C for several hours.

    • Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.

  • Work-up and Purification: The reaction mixture is poured onto ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 3-ethoxy-5-fluorobenzaldehyde.

Part B: Reduction to 3-Ethoxy-5-fluorobenzyl alcohol

  • Reaction Setup: Dissolve the 3-ethoxy-5-fluorobenzaldehyde in methanol at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones. The reaction is exothermic and requires cooling.

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-Ethoxy-5-fluorobenzyl alcohol, which can be further purified by column chromatography if necessary.

Reactivity and Applications in Drug Development

The chemical reactivity of 3-Ethoxy-5-fluorobenzyl alcohol is primarily dictated by the hydroxyl group. It can undergo typical reactions of a primary alcohol, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification.

In the context of drug development, this molecule is a valuable intermediate. The benzyl alcohol moiety can be used as a handle to introduce the 3-ethoxy-5-fluorophenyl group into a larger molecule. The strategic placement of the fluorine and ethoxy groups offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes at that position.[2][12]

  • Modulation of Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and absorption of a drug.[1] The ethoxy group can balance this effect and improve aqueous solubility.

  • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[2]

  • Conformational Control: The presence of substituents can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.

Diagram 2: Workflow for Incorporating the Moiety in Drug Discovery

Drug_Discovery_Workflow A 3-Ethoxy-5-fluorobenzyl alcohol B Activation of Hydroxyl Group (e.g., tosylation, mesylation) A->B C Nucleophilic Substitution with Lead Compound B->C D In Vitro Screening (Target Binding, Cell-based Assays) C->D E In Vivo Evaluation (Pharmacokinetics, Efficacy) D->E F Lead Optimization E->F

Caption: A generalized workflow for utilizing 3-Ethoxy-5-fluorobenzyl alcohol in lead optimization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[7]

  • Toxicity: The toxicological properties have not been fully investigated.[7] Assume the compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[9][16]

Conclusion

3-Ethoxy-5-fluorobenzyl alcohol represents a valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. Its unique combination of fluoro and ethoxy substituents offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic route outlined in this guide provides a practical approach to accessing this compound, enabling its broader application in the development of novel therapeutics and advanced materials. As with any chemical, proper safety precautions must be observed during its handling and use.

References

  • Thermo Fisher Scientific. (2010-11-05). SAFETY DATA SHEET - 3-Fluorobenzyl alcohol. [Link]

  • SpectraBase. Benzyl alcohol. [Link]

  • Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). [Link]

  • Gazi, M., et al. (2023-04-13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Yerien, D. E., Bonesi, S., & Postigo, A. (2016-08-03). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cheméo. Chemical Properties of p-Ethoxybenzyl alcohol (CAS 6214-44-4). [Link]

  • CN102731269B. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

  • AERU, University of Hertfordshire. Benzyl alcohol. [Link]

  • Anonymous. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Anonymous. (2022-01-14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

  • NIST. Benzyl alcohol. [Link]

  • ResearchGate. A new synthetic route to polyfluorobenzyl alcohol. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • MassBank. Benzyl alcohols. [Link]

  • ResearchGate. Chemical structure of benzyl alcohols. [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • ACS Publications. (2020-03-17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • American Chemical Society. (2025-12-19). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. [Link]

  • PubChem, NIH. 4-Ethoxybenzyl alcohol. [Link]

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  • YouTube. (2020-07-09). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethoxy-5-fluorobenzyl Alcohol

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Ethoxy-5-fluorobenzyl alcohol. In the absence of publicly available experimental spectra for this specific molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-Ethoxy-5-fluorobenzyl alcohol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth interpretations, validated experimental protocols, and a foundational framework for the characterization of novel substituted benzyl alcohol derivatives.

Introduction and Molecular Structure

3-Ethoxy-5-fluorobenzyl alcohol is an aromatic organic compound featuring a benzyl alcohol core substituted with an ethoxy (-OCH₂CH₃) group and a fluorine (-F) atom at the meta positions of the benzene ring. The precise characterization of such molecules is critical in fields ranging from medicinal chemistry to materials science, where structure dictates function. Spectroscopic techniques provide a non-destructive and highly informative means to confirm molecular identity, purity, and structural integrity.

This guide will elucidate the predicted spectroscopic signature of 3-Ethoxy-5-fluorobenzyl alcohol, providing a robust analytical benchmark. The predictions are grounded in the well-understood effects of electron-donating (ethoxy) and electron-withdrawing (fluoro) substituents on the spectroscopic properties of the benzyl alcohol scaffold.

Molecular Structure:

  • IUPAC Name: (3-Ethoxy-5-fluorophenyl)methanol

  • Molecular Formula: C₉H₁₁FO₂

  • Molecular Weight: 170.18 g/mol

  • Predicted CAS Number: Not publicly available as of the date of this publication.

Below is a diagram illustrating the workflow for comprehensive spectroscopic characterization.

G Figure 1. Integrated Spectroscopic Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation cluster_3 Structural Confirmation Sample 3-Ethoxy-5-fluorobenzyl Alcohol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquisition IR FT-IR Spectroscopy Sample->IR Acquisition MS Mass Spectrometry Sample->MS Acquisition NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data Processing IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data Processing MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Processing Final Unambiguous Structure Elucidation NMR_Data->Final Integrated Analysis IR_Data->Final Integrated Analysis MS_Data->Final Integrated Analysis G Figure 2. Predicted EI-MS Fragmentation Pathway M [C₉H₁₁FO₂]⁺˙ m/z = 170 (Molecular Ion) M_minus_H2O [C₉H₉FO]⁺˙ m/z = 152 M->M_minus_H2O - H₂O M_minus_C2H5O [C₇H₆FO]⁺ m/z = 125 M->M_minus_C2H5O - •OC₂H₅ M_minus_H [C₉H₁₀FO₂]⁺ m/z = 169 M->M_minus_H - •H M_minus_H_minus_H2CO [C₈H₈FO]⁺ m/z = 139 M_minus_H->M_minus_H_minus_H2CO - H₂CO

Caption: Key predicted fragmentation pathways.

Table 4: Predicted Major Ions in the Mass Spectrum of 3-Ethoxy-5-fluorobenzyl Alcohol

Predicted m/zProposed IdentityFragmentation Pathway
170[C₉H₁₁FO₂]⁺˙Molecular Ion (M⁺)
169[C₉H₁₀FO₂]⁺Loss of H radical (M-1)
152[C₉H₉FO]⁺˙Loss of water (M-18)
139[C₈H₈FO]⁺Loss of H, then formaldehyde (M-1-30)
125[C₇H₆FO]⁺Loss of ethoxy radical (M-45)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Parameters:

    • Injector: Split/splitless, set to 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The integrated software will acquire the mass spectrum of the compound as it elutes from the GC column.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted pathways.

Conclusion: Integrated Spectroscopic Analysis

The unambiguous structural confirmation of 3-Ethoxy-5-fluorobenzyl alcohol requires the integration of data from all three spectroscopic techniques.

  • NMR spectroscopy will confirm the precise carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the structure of the ethoxy group.

  • IR spectroscopy will provide definitive evidence for the presence of the key hydroxyl (-OH), ether (C-O-C), and fluoroaromatic (C-F) functional groups.

  • Mass spectrometry will confirm the molecular weight of 170.18 g/mol and provide a fragmentation pattern consistent with the proposed benzyl alcohol structure.

Together, these predicted data sets provide a comprehensive and scientifically rigorous benchmark for the characterization of 3-Ethoxy-5-fluorobenzyl alcohol, enabling its confident identification and use in research and development.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved January 26, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved January 26, 2026, from [Link]

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethoxy-5-fluorobenzyl Alcohol

Abstract Introduction: The Imperative for Predictive NMR Analysis 3-Ethoxy-5-fluorobenzyl alcohol is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxymethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative for Predictive NMR Analysis

3-Ethoxy-5-fluorobenzyl alcohol is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxymethyl group, a fluorine atom, and an ethoxy group. Each of these substituents imparts unique electronic effects (inductive and resonance) that influence the magnetic environment of every proton and carbon nucleus in the molecule. Understanding these effects is paramount for accurate structural elucidation.

In the absence of a definitive experimental spectrum, a predictive approach becomes a critical scientific exercise. This process is not mere speculation; it is a logical deduction based on the vast repository of existing NMR data and the well-understood principles of physical organic chemistry. By analyzing the verified spectra of simpler, related structures—primarily 3-fluorobenzyl alcohol—we can build a robust hypothesis for the spectrum of the target molecule. This methodology enhances interpretative skills and provides a framework for tackling the characterization of novel chemical entities.

Molecular Structure and Predicted Spectral Features

The substitution pattern is key to the initial analysis. The molecule is asymmetrically substituted, meaning all aromatic protons and carbons are chemically non-equivalent and should, in principle, give rise to unique signals.

Diagram 1: Molecular Structure and Atom Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve ~15mg Analyte in 0.6mL CDCl₃ add_tms Add TMS Standard (Optional) prep_sample->add_tms homogenize Homogenize Solution add_tms->homogenize lock_shim Lock & Shim Spectrometer homogenize->lock_shim acq_1h Acquire ¹H Spectrum (16 scans) lock_shim->acq_1h acq_13c Acquire ¹³C Spectrum (1024 scans) acq_1h->acq_13c ft_phase Fourier Transform, Phase & Baseline Correction acq_13c->ft_phase calibrate Calibrate to Reference (TMS or Solvent) ft_phase->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks & Analyze Couplings (J) integrate->assign

Caption: Standard workflow for NMR sample analysis.

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 3-Ethoxy-5-fluorobenzyl alcohol. By leveraging empirical data from the foundational 3-fluorobenzyl alcohol structure and applying established principles of substituent effects, we have generated a robust set of predicted chemical shifts, multiplicities, and coupling constants. The aromatic region of both spectra is expected to be the most complex and informative, with characteristic splitting patterns arising from extensive H-H and H-F/C-F coupling. The provided experimental protocol offers a reliable method for obtaining high-quality data to validate these predictions. This analytical approach, combining foundational data with predictive principles, is a powerful tool for any scientist engaged in the structural characterization of novel chemical matter.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalysis Science & Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Potential Reactive Sites of 3-Ethoxy-5-fluorobenzyl alcohol

Abstract This technical guide provides a comprehensive analysis of the potential reactive sites of 3-Ethoxy-5-fluorobenzyl alcohol, a substituted aromatic compound with significant potential in the synthesis of complex o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential reactive sites of 3-Ethoxy-5-fluorobenzyl alcohol, a substituted aromatic compound with significant potential in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document offers an in-depth exploration of the molecule's reactivity, underpinned by fundamental principles of organic chemistry. We will dissect the influence of the ethoxy, fluoro, and benzyl alcohol functional groups on the molecule's chemical behavior, with a particular focus on electrophilic and nucleophilic aromatic substitution, as well as reactions involving the benzylic hydroxyl and ethoxy moieties. This guide is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: Unveiling the Chemical Landscape of 3-Ethoxy-5-fluorobenzyl alcohol

3-Ethoxy-5-fluorobenzyl alcohol presents a fascinating case study in chemical reactivity, where the interplay of electron-donating and electron-withdrawing substituents on an aromatic ring dictates its synthetic utility. The molecule's structure, featuring an activating ethoxy group, a deactivating yet ortho-, para-directing fluorine atom, and a versatile benzyl alcohol functional group, opens up a wide array of possibilities for chemical modification. Understanding the nuanced electronic and steric effects at play is paramount for designing efficient and selective synthetic routes. This guide will systematically explore the key reactive sites, providing a robust framework for the strategic manipulation of this promising building block.

Table 1: Physicochemical Properties of 3-Ethoxy-5-fluorobenzyl alcohol and Related Compounds

Property3-Ethoxy-5-fluorobenzyl alcohol (Predicted)3-Fluorobenzyl alcohol
CAS Number N/A456-47-3[1]
Molecular Formula C9H11FO2C7H7FO
Molecular Weight 170.18 g/mol 126.13 g/mol [1]
Boiling Point N/A104-105 °C / 22 mmHg[1]
Density N/A1.164 g/mL at 25 °C[1]

Analysis of Reactive Sites: A Multi-faceted Approach

The reactivity of 3-Ethoxy-5-fluorobenzyl alcohol can be categorized into three primary domains: the aromatic ring, the benzylic alcohol group, and the ethoxy group. Each of these sites offers distinct opportunities for chemical transformation.

The Aromatic Ring: A Tale of Competing Directing Effects

The substitution pattern on the benzene ring is the cornerstone of this molecule's reactivity profile. The ethoxy group (-OEt) is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance (+M effect). Conversely, the fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect (-I effect), yet it also directs incoming electrophiles to the ortho and para positions through resonance donation (+M effect).

The hydroxymethyl group (-CH2OH) is a weakly deactivating, ortho-, para-directing group. The interplay of these substituents determines the preferred positions for electrophilic aromatic substitution (EAS).

The primary sites for electrophilic attack are the positions ortho and para to the activating ethoxy group. The fluorine atom, while deactivating, also directs to these same positions. The most probable sites for EAS are C2, C4, and C6. The strong activating effect of the ethoxy group is expected to dominate, making these positions more nucleophilic than in benzene itself.

Logical Flow for Predicting EAS Regioselectivity:

Caption: Predicting regioselectivity in EAS.

Experimental Protocol: Bromination of 3-Ethoxy-5-fluorobenzyl alcohol

This protocol outlines a representative electrophilic aromatic substitution reaction. The choice of a mild brominating agent is crucial to prevent oxidation of the benzylic alcohol.

Materials:

  • 3-Ethoxy-5-fluorobenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of NBS in DMF provides a source of electrophilic bromine under mild conditions, minimizing side reactions such as oxidation of the alcohol. The polar aprotic nature of DMF facilitates the reaction.

The fluorine atom can potentially be displaced by a strong nucleophile via a nucleophilic aromatic substitution (NAS) mechanism. However, the aromatic ring is not strongly activated towards NAS as it lacks potent electron-withdrawing groups like a nitro group ortho or para to the fluorine. Therefore, forcing conditions, such as high temperatures and a strong nucleophile, would likely be required.[2][3] The reaction would proceed via a Meisenheimer complex intermediate.

Workflow for Nucleophilic Aromatic Substitution:

NAS_Workflow start 3-Ethoxy-5-fluorobenzyl alcohol conditions Strong Nucleophile (e.g., NaOMe) High Temperature Polar Aprotic Solvent (e.g., DMSO) start->conditions Reaction Setup intermediate Meisenheimer Complex (Anionic Intermediate) conditions->intermediate Nucleophilic Attack product 3-Ethoxy-5-methoxybenzyl alcohol intermediate->product Loss of Fluoride

Caption: General workflow for NAS on the title compound.

The Benzylic Alcohol Moiety: A Hub of Reactivity

The primary alcohol at the benzylic position is a versatile functional group that can undergo a variety of transformations.

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent is critical for controlling the extent of oxidation.

Experimental Protocol: Selective Oxidation to 3-Ethoxy-5-fluorobenzaldehyde using TEMPO/NaOCl

This protocol utilizes a mild and selective catalytic system for the oxidation of primary alcohols to aldehydes.[4][5]

Materials:

  • 3-Ethoxy-5-fluorobenzyl alcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, bleach)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1 equivalent) in DCM.

  • Add an aqueous solution of NaBr (0.1 equivalents) and TEMPO (0.01 equivalents).

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add an aqueous solution of NaOCl (1.2 equivalents) containing sodium bicarbonate, maintaining the pH above 8.5 and the temperature below 5 °C.

  • Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

Causality: The TEMPO-catalyzed oxidation proceeds via an N-oxoammonium ion as the active oxidizing species, which is regenerated by the stoichiometric oxidant, NaOCl. The biphasic system and controlled pH are essential for high selectivity and yield.

For oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO4) or a one-pot TEMPO/NaOCl/NaClO2 system can be employed.[6][7]

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group and subsequently displaced by a nucleophile. For instance, conversion to a benzyl bromide can be achieved using phosphorus tribromide (PBr3).

Experimental Protocol: Conversion to 3-Ethoxy-5-fluorobenzyl bromide

Materials:

  • 3-Ethoxy-5-fluorobenzyl alcohol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Standard laboratory glassware and safety equipment under an inert atmosphere

Procedure:

  • Dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add PBr3 (0.4 equivalents) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto ice.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality: PBr3 reacts with the alcohol to form a good leaving group (O-PBr2), which is then displaced by the bromide ion in an SN2 reaction. The benzylic position is particularly susceptible to such substitutions due to the stability of the potential benzylic carbocation intermediate.

The Ethoxy Group: Potential for Cleavage

The aryl ethyl ether linkage can be cleaved to yield the corresponding phenol under strongly acidic conditions, typically using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).[8][9][10][11]

Experimental Protocol: Cleavage of the Ethoxy Group with BBr3

Materials:

  • 3-Ethoxy-5-fluorobenzyl alcohol

  • Boron tribromide (BBr3) in DCM

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and safety equipment under an inert atmosphere

Procedure:

  • Dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1 equivalent) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr3 in DCM (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting phenol by column chromatography.

Causality: BBr3 is a strong Lewis acid that coordinates to the ether oxygen, making the ethyl group susceptible to nucleophilic attack by the bromide ion. The cleavage of the alkyl-oxygen bond is generally favored over the aryl-oxygen bond in aryl alkyl ethers.

Spectroscopic Data Analysis (Reference Data)

Table 2: Reference ¹H and ¹³C NMR Data for 3-Fluorobenzyl alcohol in CDCl₃

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.24m
Aromatic-H7.01m
Aromatic-H6.97mJ(C,F-19) = 9.6
Aromatic-H6.92m
-CH₂-4.52s
-OH3.52s
¹³C NMR Chemical Shift (ppm)
Aromatic C-F~163 (d, J ≈ 245 Hz)
Aromatic C-CH₂OH~143 (d, J ≈ 7 Hz)
Aromatic CH~130 (d, J ≈ 8 Hz)
Aromatic CH~122 (d, J ≈ 3 Hz)
Aromatic CH~115 (d, J ≈ 21 Hz)
Aromatic CH~114 (d, J ≈ 22 Hz)
-CH₂OH~64

Data adapted from publicly available spectra for 3-Fluorobenzyl alcohol.[12]

For 3-Ethoxy-5-fluorobenzyl alcohol, one would expect to see additional signals for the ethoxy group in the ¹H NMR spectrum (a quartet around 4.0 ppm and a triplet around 1.4 ppm) and in the ¹³C NMR spectrum (signals around 64 ppm and 15 ppm). The chemical shifts of the aromatic protons and carbons would also be influenced by the presence of the ethoxy group.

Conclusion and Future Outlook

3-Ethoxy-5-fluorobenzyl alcohol is a molecule with a rich and varied chemical reactivity profile. The strategic manipulation of its functional groups allows for the synthesis of a diverse range of derivatives. The benzylic alcohol offers a handle for oxidation and substitution reactions, while the aromatic ring can be further functionalized through electrophilic aromatic substitution, with the regioselectivity being a predictable consequence of the combined directing effects of the ethoxy and fluoro substituents. While nucleophilic aromatic substitution of the fluorine atom and cleavage of the ethoxy group are also possible, they require more forcing conditions. This guide provides a solid foundation for researchers to harness the synthetic potential of this versatile building block, paving the way for the development of novel molecules with applications in medicine and materials science. Further experimental studies on this specific molecule will undoubtedly uncover even more of its synthetic capabilities.

References

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Foundational

The Strategic Utility of 3-Ethoxy-5-fluorobenzyl Alcohol in Modern Drug Discovery

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has transitioned fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has transitioned from a niche strategy to a mainstream approach for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic characteristics, including its high electronegativity and the strength of the carbon-fluorine bond, empower medicinal chemists to fine-tune acidity, basicity, metabolic stability, and binding affinity of drug candidates.[1] Among the diverse array of fluorinated building blocks, substituted benzyl alcohols represent a particularly versatile class of intermediates. This guide focuses on the synthesis, reactivity, and application of 3-Ethoxy-5-fluorobenzyl alcohol , a valuable building block for the construction of complex molecular architectures in the pursuit of novel therapeutics.

This technical guide will provide an in-depth exploration of 3-Ethoxy-5-fluorobenzyl alcohol, from its rational synthesis to its strategic deployment in medicinal chemistry. We will delve into detailed experimental protocols, discuss the mechanistic underpinnings of its key reactions, and showcase its potential through relevant applications.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 3-Ethoxy-5-fluorobenzyl alcohol is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₉H₁₁FO₂N/A
Molecular Weight170.18 g/mol N/A
AppearanceColorless to pale yellow liquid[2]
Boiling PointNot explicitly available, estimated to be >200 °C at atmospheric pressureN/A
DensityNot explicitly availableN/A
SolubilitySoluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General chemical knowledge

Synthesis of 3-Ethoxy-5-fluorobenzyl Alcohol: A Two-Step Approach

The synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be efficiently achieved through a two-step sequence starting from the commercially available 3,5-difluorobenzaldehyde. This strategy involves a selective nucleophilic aromatic substitution followed by a chemoselective reduction of the aldehyde functionality.

Step 1: Synthesis of 3-Ethoxy-5-fluorobenzaldehyde

The first step hinges on the selective mono-ethoxylation of 3,5-difluorobenzaldehyde. The two fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing aldehyde group. By carefully controlling the stoichiometry of the nucleophile, sodium ethoxide, a single fluorine atom can be displaced to yield the desired 3-ethoxy-5-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 3-Ethoxy-5-fluorobenzaldehyde

  • Materials:

    • 3,5-difluorobenzaldehyde

    • Ethanol (anhydrous)

    • Sodium metal

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small portions to anhydrous ethanol at 0 °C to generate a solution of sodium ethoxide.

    • Once all the sodium has reacted, remove the excess ethanol under reduced pressure.

    • Dissolve the resulting sodium ethoxide in anhydrous DMF.

    • To this solution, add a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-ethoxy-5-fluorobenzaldehyde.

Step 2: Reduction to 3-Ethoxy-5-fluorobenzyl Alcohol

The second step involves the reduction of the aldehyde group in 3-ethoxy-5-fluorobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones.[3]

Experimental Protocol: Reduction of 3-Ethoxy-5-fluorobenzaldehyde

  • Materials:

    • 3-Ethoxy-5-fluorobenzaldehyde

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-ethoxy-5-fluorobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~6 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethoxy-5-fluorobenzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Reduction 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde SNAr SNAr Reaction (DMF, rt) 3,5-Difluorobenzaldehyde->SNAr NaOEt Sodium Ethoxide NaOEt->SNAr 3-Ethoxy-5-fluorobenzaldehyde 3-Ethoxy-5-fluorobenzaldehyde SNAr->3-Ethoxy-5-fluorobenzaldehyde Aldehyde_Intermediate 3-Ethoxy-5-fluorobenzaldehyde Reduction Reduction (Methanol, 0°C to rt) Aldehyde_Intermediate->Reduction NaBH4 Sodium Borohydride NaBH4->Reduction Final_Product 3-Ethoxy-5-fluorobenzyl Alcohol Reduction->Final_Product

Caption: Synthetic workflow for 3-Ethoxy-5-fluorobenzyl alcohol.

Key Reactions and Synthetic Utility

3-Ethoxy-5-fluorobenzyl alcohol is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool in the synthetic chemist's arsenal.

Oxidation to 3-Ethoxy-5-fluorobenzaldehyde

The primary alcohol functionality can be selectively oxidized back to the aldehyde using a range of mild oxidizing agents. A particularly effective and green method is the TEMPO-catalyzed oxidation using a co-oxidant such as sodium hypochlorite or hydrogen peroxide.[2][4] This transformation is crucial for synthetic routes where the aldehyde is required for subsequent reactions such as Wittig olefination, reductive amination, or the formation of imines.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Materials:

    • 3-Ethoxy-5-fluorobenzyl alcohol

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

    • Sodium hypochlorite (NaOCl) solution (commercial bleach)

    • Sodium bicarbonate (NaHCO₃)

    • Potassium bromide (KBr)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-ethoxy-5-fluorobenzyl alcohol (1.0 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in a mixture of DCM and a saturated aqueous solution of NaHCO₃.

    • Cool the vigorously stirred biphasic mixture to 0 °C.

    • Add the NaOCl solution dropwise, maintaining the temperature below 5 °C.

    • Monitor the reaction by TLC. Upon completion, separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-ethoxy-5-fluorobenzaldehyde.

Etherification via Williamson Ether Synthesis

The hydroxyl group of 3-ethoxy-5-fluorobenzyl alcohol can be readily converted into an ether through the Williamson ether synthesis.[5][6] This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl groups, expanding the molecular diversity accessible from this building block.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • 3-Ethoxy-5-fluorobenzyl alcohol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 3-ethoxy-5-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired ether.

Reactivity_Diagram cluster_oxidation Oxidation cluster_etherification Etherification Start 3-Ethoxy-5-fluorobenzyl Alcohol Oxidation_Reagents TEMPO / NaOCl Start->Oxidation_Reagents Ether_Reagents 1. NaH 2. R-X Start->Ether_Reagents Aldehyde 3-Ethoxy-5-fluorobenzaldehyde Oxidation_Reagents->Aldehyde Ether 3-Ethoxy-5-fluorobenzyl Ether Ether_Reagents->Ether

Caption: Key reactions of 3-Ethoxy-5-fluorobenzyl alcohol.

Applications in Drug Discovery: A Case Study

The strategic incorporation of the 3-ethoxy-5-fluorobenzyl moiety can be found in patent literature for the development of novel therapeutic agents. For instance, in the patent WO2024075051A1, a series of compounds are disclosed as inhibitors and/or degraders of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a target of interest for the treatment of nonalcoholic steatohepatitis (NASH) and other liver diseases.[7] One of the exemplified compounds features a (3-ethoxy-5-fluoropyridin-2-yl)oxy moiety. While this example is on a pyridine ring, the underlying principle of using the 3-ethoxy-5-fluoro substitution pattern to modulate biological activity is directly relevant. The ethoxy group can enhance lipophilicity and introduce a hydrogen bond acceptor, while the fluorine atom can improve metabolic stability and binding affinity through favorable electronic interactions.

The versatility of 3-ethoxy-5-fluorobenzyl alcohol allows for its incorporation into a diverse range of molecular frameworks. For example, it can be used to synthesize ethers that act as linkers in bifunctional molecules, or it can be oxidized to the aldehyde and used in the construction of heterocyclic systems, which are prevalent in many drug classes.

Conclusion

3-Ethoxy-5-fluorobenzyl alcohol is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry. Its rational synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive intermediate for the synthesis of complex and biologically active molecules. The strategic placement of the ethoxy and fluoro substituents on the benzyl core provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately contributing to the development of safer and more effective medicines. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of well-characterized and readily accessible building blocks like 3-ethoxy-5-fluorobenzyl alcohol will undoubtedly increase.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 3-Ethoxy-5-fluorobenzyl Alcohol in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Unique Building Block In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds is a well-established a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and alkoxy groups into molecular scaffolds is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties. The building block, 3-Ethoxy-5-fluorobenzyl alcohol, presents a unique combination of these features, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the rationale behind its use and detailed protocols for its application in medicinal chemistry.

The presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The ethoxy group, a common substituent in approved drugs, can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. The benzyl alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

While direct applications of 3-Ethoxy-5-fluorobenzyl alcohol in late-stage clinical candidates are not extensively documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other biologically active compounds. Its true value lies in its potential as a precursor to more complex intermediates, such as the corresponding boronic acids, which are pivotal in modern cross-coupling reactions.

Strategic Rationale for Application

The utility of 3-Ethoxy-5-fluorobenzyl alcohol in a medicinal chemistry campaign is underpinned by the synergistic effects of its constituent functional groups.

The Influence of Fluorine and Ethoxy Substituents

The strategic placement of fluorine at the meta-position relative to the ethoxy group and the benzyl alcohol moiety influences the electronic properties of the aromatic ring. This can modulate the pKa of nearby functionalities and create favorable interactions with biological targets. The ethoxy group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize cell permeability and oral bioavailability.

Versatility of the Benzyl Alcohol Functional Group

The primary alcohol of 3-Ethoxy-5-fluorobenzyl alcohol is a key reactive center, enabling a multitude of synthetic transformations. These include:

  • Oxidation to the corresponding aldehyde, a crucial precursor for reductive amination and Wittig-type reactions.

  • Conversion to a leaving group (e.g., halide, mesylate, tosylate) to facilitate nucleophilic substitution reactions.

  • Etherification to introduce diverse side chains.

  • Esterification to generate prodrugs or modify solubility.

This versatility allows for the systematic exploration of the chemical space around the 3-ethoxy-5-fluorophenyl core, a critical aspect of lead optimization in drug discovery.

Key Applications and Synthetic Protocols

The primary application of 3-Ethoxy-5-fluorobenzyl alcohol is as a versatile starting material for the synthesis of more complex building blocks and target molecules. Below are detailed protocols for its synthesis and subsequent transformations.

Protocol 1: Synthesis of 3-Ethoxy-5-fluorobenzyl Alcohol from 3,5-Difluorobenzyl Alcohol

This protocol describes a nucleophilic aromatic substitution approach to introduce the ethoxy group.

Workflow Diagram:

Synthesis_Protocol_1 A 3,5-Difluorobenzyl alcohol C Reaction Mixture in DMF A->C B Sodium Ethoxide B->C D 3-Ethoxy-5-fluorobenzyl alcohol C->D Heat

Caption: Synthesis of 3-Ethoxy-5-fluorobenzyl alcohol.

Materials and Reagents:

Reagent/SolventPuritySupplier
3,5-Difluorobenzyl alcohol≥98%Commercially Available
Sodium Ethoxide≥95%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated aq. NH4Cl-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO4-Commercially Available

Procedure:

  • To a solution of 3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DMF, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-Ethoxy-5-fluorobenzyl alcohol.

Expected Yield: 70-85%

Protocol 2: Oxidation to 3-Ethoxy-5-fluorobenzaldehyde

The corresponding aldehyde is a key intermediate for introducing nitrogen-containing functionalities.

Workflow Diagram:

Oxidation_Protocol A 3-Ethoxy-5-fluorobenzyl alcohol C Reaction in DCM A->C B PCC or Dess-Martin Periodinane B->C D 3-Ethoxy-5-fluorobenzaldehyde C->D Stir at RT

Caption: Oxidation to the corresponding aldehyde.

Materials and Reagents:

Reagent/SolventPuritySupplier
3-Ethoxy-5-fluorobenzyl alcohol≥95%From Protocol 1
Pyridinium Chlorochromate (PCC)≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Silica Gel-Commercially Available
Diethyl Ether-Commercially Available

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of 3-Ethoxy-5-fluorobenzyl alcohol (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 3-Ethoxy-5-fluorobenzaldehyde as a pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Expected Yield: 85-95%

Protocol 3: Conversion to 3-Ethoxy-5-fluorobenzyl Bromide

This protocol transforms the alcohol into a more reactive species for nucleophilic substitution.

Workflow Diagram:

Bromination_Protocol A 3-Ethoxy-5-fluorobenzyl alcohol C Reaction in Diethyl Ether A->C B PBr3 B->C 0 °C D 3-Ethoxy-5-fluorobenzyl bromide C->D Stir at RT

Caption: Synthesis of 3-Ethoxy-5-fluorobenzyl bromide.

Materials and Reagents:

Reagent/SolventPuritySupplier
3-Ethoxy-5-fluorobenzyl alcohol≥95%From Protocol 1
Phosphorus Tribromide (PBr3)≥98%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated aq. NaHCO3-Prepared in-house
Brine-Prepared in-house
Anhydrous Na2SO4-Commercially Available

Procedure:

  • Dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Add PBr3 (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 3-Ethoxy-5-fluorobenzyl bromide, which can be used in the subsequent step without further purification.

Expected Yield: >90%

Protocol 4: Synthesis of 3-Ethoxy-5-fluorophenylboronic acid

This protocol highlights the conversion to a valuable boronic acid for Suzuki-Miyaura cross-coupling reactions.[3] A patent for the synthesis of a structurally similar compound, 2,4,5-trifluorophenylacetic acid, follows a parallel pathway of converting the benzyl alcohol to a benzyl halide, followed by the formation of a Grignard reagent.[4]

Workflow Diagram:

Suzuki_Precursor_Synthesis A 3-Ethoxy-5-fluorobenzyl bromide C Grignard Reagent Formation in THF A->C B Mg turnings B->C E Boric Ester Intermediate C->E 1. D Triisopropyl borate D->E 2. -78 °C F 3-Ethoxy-5-fluorophenylboronic acid E->F Acidic Workup

Caption: Synthesis of 3-Ethoxy-5-fluorophenylboronic acid.

Materials and Reagents:

Reagent/SolventPuritySupplier
3-Ethoxy-5-fluorobenzyl bromideFrom Protocol 3-
Magnesium Turnings-Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
IodineCrystalCommercially Available
Triisopropyl Borate≥98%Commercially Available
2M HCl-Prepared in-house
Diethyl Ether-Commercially Available

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 3-Ethoxy-5-fluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C (dry ice/acetone bath) and add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of 2M HCl at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 3-Ethoxy-5-fluorophenylboronic acid.

Expected Yield: 60-75%

Conclusion and Future Outlook

3-Ethoxy-5-fluorobenzyl alcohol is a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a reactive benzyl alcohol handle and the modulating effects of the ethoxy and fluoro substituents make it an attractive starting material for the synthesis of complex and biologically active molecules. The protocols outlined in this document provide a practical guide for its synthesis and derivatization, enabling its broader application in drug discovery programs. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the utilization of such well-designed building blocks will be instrumental in the successful development of the next generation of medicines.

References

  • Chem-Impex. (n.d.). 3-Ethoxy-5-fluorophenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • MDPI. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]

Sources

Application

Application Notes: 3-Ethoxy-5-fluorobenzyl Alcohol as a Key Intermediate in the Synthesis of Novel Agrochemicals

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols in Agrochemical Design The strategic incorporation of fluorine and ether functionalities into the molecular architecture of agrochemicals is a well-establi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols in Agrochemical Design

The strategic incorporation of fluorine and ether functionalities into the molecular architecture of agrochemicals is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. 3-Ethoxy-5-fluorobenzyl alcohol emerges as a key building block in this context, offering a unique combination of a reactive benzylic alcohol for diverse downstream chemical modifications, a fluorine atom to modulate electronic properties and block metabolic oxidation, and an ethoxy group that can influence lipophilicity and target-site interactions.

These structural features make 3-Ethoxy-5-fluorobenzyl alcohol a highly attractive intermediate for the synthesis of a new generation of pesticides, including insecticides and herbicides. Its application allows for the creation of active ingredients with potentially improved properties such as enhanced potency, favorable toxicological profiles, and optimized environmental persistence.

Core Application: Synthesis of a Novel Pyrethroid-like Insecticide

A primary application of 3-Ethoxy-5-fluorobenzyl alcohol is in the synthesis of novel pyrethroid-like insecticides. The benzyl alcohol moiety serves as the alcohol component for esterification with a suitable carboxylic acid, a hallmark of the pyrethroid class of insecticides. The presence of the 3-ethoxy and 5-fluoro substituents on the benzyl ring is anticipated to confer advantageous properties to the final insecticidal molecule.

Rationale for Experimental Design

The synthetic strategy is centered around a classic esterification reaction. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity of the final product. Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established and efficient method for the esterification of sterically accessible alcohols like benzyl alcohols.

The proposed synthetic pathway is outlined below:

G A 3-Ethoxy-5-fluorobenzyl alcohol C Esterification A->C B Pyrethroid Carboxylic Acid (e.g., 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid) B->C D Novel Pyrethroid-like Insecticide C->D Formation of Ester Linkage E DCC, DMAP Dichloromethane C->E

Caption: Synthetic workflow for a novel pyrethroid-like insecticide.

Detailed Experimental Protocol: Synthesis of a 3-Ethoxy-5-fluorobenzyl Pyrethroid Ester

This protocol details the synthesis of a representative pyrethroid ester from 3-Ethoxy-5-fluorobenzyl alcohol and a commercially available pyrethroid carboxylic acid.

Materials and Equipment:

  • 3-Ethoxy-5-fluorobenzyl alcohol (≥98% purity)

  • 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid (Chrysanthemic acid, ≥98% purity)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 3-Ethoxy-5-fluorobenzyl alcohol (1.0 eq.) and 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid (1.1 eq.) in anhydrous dichloromethane (100 mL).

    • Begin stirring the solution at room temperature.

  • Addition of Coupling Agents:

    • To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

    • In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq.) in a minimal amount of anhydrous dichloromethane.

    • Add the DCC solution dropwise to the reaction mixture over a period of 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol will indicate the completion of the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 3-ethoxy-5-fluorobenzyl pyrethroid ester as a viscous oil or a low-melting solid.

Data Summary:

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the structure of the target ester
¹⁹F NMR A single peak corresponding to the fluorine atom
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Application in Herbicide Synthesis: A Hypothetical Pathway

Beyond insecticides, 3-Ethoxy-5-fluorobenzyl alcohol can also serve as a precursor for the synthesis of novel herbicides. For instance, it can be converted to the corresponding benzyl chloride, which can then be used to alkylate a suitable heterocyclic core, a common structural motif in many herbicides.

G A 3-Ethoxy-5-fluorobenzyl alcohol B Chlorination A->B C 3-Ethoxy-5-fluorobenzyl chloride B->C Conversion to Benzyl Chloride G SOCl₂ or (COCl)₂ B->G E Alkylation C->E D Heterocyclic Core (e.g., a triazole or pyrazole) D->E F Novel Herbicide Candidate E->F N-Alkylation H Base (e.g., K₂CO₃) Solvent (e.g., DMF) E->H

Method

Application Note: A Practical Guide to O-Benzylation Using 3-Ethoxy-5-fluorobenzyl Alcohol via In Situ Halogenation

Introduction: The Strategic Role of Benzyl Ethers in Synthesis In the landscape of multistep organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Benzyl Ethers in Synthesis

In the landscape of multistep organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. The benzyl ether is a cornerstone of hydroxyl group protection, prized for its general stability across a wide range of reaction conditions and its facile removal under mild, selective hydrogenolysis conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the O-benzylation of alcohols using 3-Ethoxy-5-fluorobenzyl alcohol as the precursor to the active benzylating agent.

The presence of ethoxy and fluoro substituents on the benzyl moiety offers unique advantages. The fluorine atom can serve as a sensitive probe for ¹⁹F NMR analysis, aiding in reaction monitoring and characterization of complex molecules. Furthermore, these substituents modulate the electronic properties and lipophilicity of the resulting ether, which can be a critical design element in medicinal chemistry.

This guide is structured to be a self-validating system, detailing not only the "how" but the "why" behind each procedural choice. We will first address the necessary conversion of the commercially available 3-Ethoxy-5-fluorobenzyl alcohol into its more reactive bromide derivative, a critical activation step. Subsequently, we present a robust protocol for the O-benzylation of a model primary alcohol via the classic Williamson ether synthesis, a powerful and widely used method for constructing ether linkages.[3][4][5]

Overall Reaction Scheme

The procedure is presented in two main parts:

  • Activation: Synthesis of the benzylating agent, 3-Ethoxy-5-fluorobenzyl bromide.

  • Alkylation: O-benzylation of a substrate alcohol using the prepared bromide.

G cluster_0 Part 1: Activation cluster_1 Part 2: O-Benzylation A 3-Ethoxy-5-fluorobenzyl alcohol B 3-Ethoxy-5-fluorobenzyl bromide A->B  PBr₃, Et₂O, 0°C to RT E Alkoxide Intermediate (R-O⁻Na⁺) F Final Product: Protected Alcohol B->F SN2 Attack C Substrate Alcohol (R-OH) C->E Deprotonation D Sodium Hydride (NaH) in THF D->E E->F

Figure 1: Overall two-part workflow for the O-benzylation protocol.

Part 1: Synthesis of 3-Ethoxy-5-fluorobenzyl Bromide (Activation)

Principle & Causality: The hydroxyl group of a benzyl alcohol is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must first be converted into a better leaving group. Treatment with phosphorus tribromide (PBr₃) is a classic and efficient method for converting primary and secondary alcohols into the corresponding alkyl bromides with high fidelity. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion. Diethyl ether is chosen as the solvent due to its inertness and ability to precipitate the phosphorous acid byproduct, simplifying the workup. The reaction is initiated at 0°C to control the initial exothermic reaction.

Materials & Reagents: Part 1
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Ethoxy-5-fluorobenzyl alcoholC₉H₁₁FO₂170.185.00 g29.4Starting material
Phosphorus tribromide (PBr₃)PBr₃270.693.0 mL (8.6 g)31.71.08 eq; Corrosive, moisture-sensitive
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12100 mL-Inert solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mL-For aqueous wash to neutralize acid
Brine (Saturated NaCl)NaCl58.44~30 mL-For aqueous wash to remove water
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-Drying agent
Experimental Protocol: Part 1
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-Ethoxy-5-fluorobenzyl alcohol (5.00 g, 29.4 mmol) and anhydrous diethyl ether (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add phosphorus tribromide (3.0 mL, 31.7 mmol) dropwise via a syringe over 15 minutes. Causality Note: Slow, dropwise addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. Safety Note: This step should be done in a fume hood as HBr gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally with 30 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The resulting crude oil, 3-Ethoxy-5-fluorobenzyl bromide, is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation. The product should be characterized by ¹H NMR and stored under an inert atmosphere.

Part 2: O-Benzylation of n-Butanol (Williamson Ether Synthesis)

Principle & Mechanism: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4][5][6] In this protocol, the alcohol substrate (n-butanol) is first deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide.[3] This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of 3-Ethoxy-5-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether product. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation. The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction through the Finkelstein reaction, transiently forming the more reactive benzyl iodide.

Figure 2: Mechanism of the Williamson Ether Synthesis.

Materials & Reagents: Part 2
Reagent/MaterialMolecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
n-ButanolC₄H₁₀O74.121.83 mL (1.48 g)20.0Substrate alcohol (1.0 eq)
Sodium Hydride (60% in mineral oil)NaH24.000.96 g24.01.2 eq; Water-reactive, flammable solid. Handle with care.[7][8]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1180 mL-Reaction solvent
3-Ethoxy-5-fluorobenzyl bromide (crude)C₉H₁₀BrFO233.08~4.9 g (from Part 1)~21.0Benzylating agent (1.05 eq)
Tetrabutylammonium iodide (TBAI)C₁₆H₃₆IN369.37370 mg1.0Optional catalyst (0.05 eq)
Saturated Ammonium Chloride (NH₄Cl)NH₄Cl53.49~50 mL-For quenching excess NaH
Ethyl Acetate & Hexanes--As needed-Solvents for extraction and chromatography
Experimental Protocol: Part 2
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere, add sodium hydride (0.96 g of 60% dispersion, 24.0 mmol).

  • Solvent & Alcohol Addition: Add anhydrous THF (80 mL). Cool the suspension to 0°C. Add n-butanol (1.83 mL, 20.0 mmol) dropwise. Causality Note: Hydrogen gas is evolved during deprotonation. Ensure the system is properly vented to a bubbler. The reaction is stirred at 0°C for 30 minutes to ensure complete formation of the alkoxide.

  • Benzyl Bromide Addition: To the stirred alkoxide suspension, add a solution of the crude 3-Ethoxy-5-fluorobenzyl bromide (~4.9 g, ~21.0 mmol) in 20 mL of anhydrous THF dropwise at 0°C. If using, add TBAI (370 mg, 1.0 mmol) at this stage.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the benzyl bromide.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) until gas evolution ceases. Safety Note: This is a critical step to safely neutralize any unreacted sodium hydride.[9][10]

  • Workup: Dilute the mixture with 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification & Characterization

The crude product is purified by flash column chromatography on silica gel.[11][12]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10% EtOAc/Hexanes) is typically effective.

  • Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final product, 1-((3-ethoxy-5-fluorobenzyl)oxy)butane, as a colorless oil.

  • Expected Yield: 75-85%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of Product 1. Incomplete alkoxide formation (inactive NaH).2. Wet solvent or glassware.3. Incomplete conversion of alcohol to bromide in Part 1.1. Use fresh, high-quality NaH. Wash the dispersion with dry hexanes before use to remove mineral oil.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Re-run Part 1 and confirm conversion by NMR before use.
Starting Alcohol Recovered Insufficient NaH or reaction time. Benzyl bromide degraded.Increase equivalents of NaH (to 1.5 eq) and benzyl bromide (to 1.2 eq). Increase reaction time. Ensure the bromide was properly stored under inert gas.
Formation of Dibenzyl Ether Residual water in the reaction mixture can react with NaH and the benzyl bromide.Rigorously exclude moisture from the reaction.
Elimination Byproduct This is more common with secondary/tertiary halides, but can occur if the reaction is heated.Avoid heating the reaction mixture. Use a milder base if the substrate is sensitive.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Ghosh, R., & Mukhopadhyay, C. (2012). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Tanimoto, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • S. F. T. F. Ali, et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Shoichet Lab, University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenoxy-4-fluorotoluene. Retrieved from [Link]

  • ResearchGate. (2025).
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • BenchChem. (2025).
  • Hyma Synthesis Pvt. Ltd. (n.d.).
  • Melissa Maribel. (2023).
  • Journal of the American Chemical Society. (n.d.). Halobenzyl Ethers as Protecting Groups for Organic Synthesis.
  • Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Semantic Scholar. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring.
  • ScienceDirect. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
  • PMC - NIH. (2024).
  • Pearson. (n.d.). Williamson ether synthesis practice problem.
  • Merck Millipore. (n.d.).
  • Organic Syntheses. (2025).
  • Wikipedia. (n.d.). Protecting group.
  • NROChemistry. (n.d.). Protection of Alcohols.
  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol.

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Technical Notes & Optimization

Troubleshooting

Stability of 3-Ethoxy-5-fluorobenzyl alcohol under acidic and basic conditions

Technical Support Center: Stability of 3-Ethoxy-5-fluorobenzyl alcohol Welcome to the technical support guide for 3-Ethoxy-5-fluorobenzyl alcohol. This document is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-Ethoxy-5-fluorobenzyl alcohol

Welcome to the technical support guide for 3-Ethoxy-5-fluorobenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Stability Profile

This section addresses common questions regarding the stability of 3-Ethoxy-5-fluorobenzyl alcohol. The answers are grounded in established chemical principles of substituted benzyl alcohols.

Q1: What is the general stability of 3-Ethoxy-5-fluorobenzyl alcohol under standard laboratory conditions?

Generally, 3-Ethoxy-5-fluorobenzyl alcohol is a stable compound under normal storage conditions (cool, dry, dark place)[1]. However, like many benzyl alcohol derivatives, its stability can be compromised by exposure to strong acids, strong bases, oxidizing agents, and even prolonged exposure to light and air[2]. The primary degradation pathways to be aware of are acid-catalyzed etherification and oxidation.

Q2: I'm planning a reaction under acidic conditions. What should I be concerned about?

Under acidic conditions, the primary degradation pathway for a primary alcohol like this is acid-catalyzed dehydration to form a symmetrical ether, in this case, bis(3-ethoxy-5-fluorobenzyl) ether .[3]

  • Mechanism Insight: The reaction begins with the protonation of the benzylic hydroxyl group by the acid, converting it into a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule in an SN1 or SN2-type reaction.[3][4] The presence of the electron-withdrawing fluorine and electron-donating ethoxy group on the aromatic ring will influence the stability of any potential carbocation intermediate.

Q3: My solution of 3-Ethoxy-5-fluorobenzyl alcohol turned slightly yellow after adding a strong acid. Is this expected?

While the formation of the dibenzyl ether should not produce color, the appearance of a yellow tint can indicate the formation of minor degradation byproducts or stabilized carbocation intermediates. It is a signal to verify the purity of your compound using an appropriate analytical method like TLC or HPLC.

Q4: What happens to 3-Ethoxy-5-fluorobenzyl alcohol in the presence of a base?

In the absence of oxidizing agents, 3-Ethoxy-5-fluorobenzyl alcohol is relatively stable in the presence of common bases (e.g., NaOH, KOH). The hydroxyl proton is not acidic enough to be readily removed.

However, if an oxidant (including atmospheric oxygen) is present, basic conditions can facilitate the oxidation of the alcohol.[5] The degradation would proceed in two main steps:

  • Oxidation to the corresponding aldehyde: 3-Ethoxy-5-fluorobenzaldehyde .

  • Further oxidation to the carboxylic acid: 3-Ethoxy-5-fluorobenzoic acid .[6][7]

  • Mechanism Insight: Strong bases can deprotonate the alcohol to form a benzylate anion, which is more susceptible to oxidation than the neutral alcohol. The rate of oxidation and the ratio of aldehyde to carboxylic acid can be influenced by the strength of the base, the oxidant, and the reaction temperature.[5]

Q5: I've observed degradation in my sample even under neutral pH. What could be the cause?

Degradation under neutral conditions is often due to auto-oxidation . Benzyl alcohols can be sensitive to atmospheric oxygen, a process that can be accelerated by exposure to light or trace metal impurities.[2] This process typically yields the same oxidative degradation products: the corresponding aldehyde and carboxylic acid.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Rationale
Appearance of a new, less polar spot on TLC after acid treatment. Acid-catalyzed formation of bis(3-ethoxy-5-fluorobenzyl) ether .Characterize the byproduct using LC-MS or NMR. To avoid this, use non-protic acidic conditions if possible or minimize reaction time and temperature. The ether is significantly less polar than the starting alcohol.
Two new, more polar spots on TLC/HPLC after base treatment. Base-facilitated oxidation to 3-ethoxy-5-fluorobenzaldehyde and 3-ethoxy-5-fluorobenzoic acid .Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. Use freshly distilled or high-purity solvents to minimize metal catalysts. The carboxylic acid will be the most polar, followed by the aldehyde, then the alcohol.
Gradual appearance of impurities in a stored solution. Auto-oxidation or slow degradation from ambient light exposure.Store solutions in amber vials to protect from light. Purge the headspace of the container with an inert gas before sealing. For long-term storage, consider refrigeration.
Inconsistent reaction outcomes or variable degradation levels. Contaminants in reagents or solvents (e.g., peroxides in ether solvents, metal ions).Use high-purity, peroxide-free solvents. Consider passing solvents through an alumina plug to remove impurities. Ensure all glassware is scrupulously clean.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation mechanisms discussed.

AcidicDegradation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ether Formation A 3-Ethoxy-5-fluorobenzyl alcohol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Benzylic Carbocation (Intermediate) B->C - H2O E Bis(3-ethoxy-5-fluorobenzyl) ether C->E + Second Alcohol - H+ D Second Alcohol (Nucleophile)

Caption: Acid-catalyzed formation of dibenzyl ether.

BasicOxidation A 3-Ethoxy-5-fluorobenzyl alcohol B 3-Ethoxy-5-fluorobenzaldehyde A->B Oxidation (e.g., O2, Base) C 3-Ethoxy-5-fluorobenzoic acid B->C Further Oxidation

Caption: Base-facilitated oxidation pathway.

Experimental Protocols

To formally assess the stability of 3-Ethoxy-5-fluorobenzyl alcohol, a forced degradation study is recommended.[10] This involves subjecting the compound to a range of harsh conditions to deliberately induce and identify potential degradation products.[11]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradants under acidic, basic, and oxidative stress.

Materials:

  • 3-Ethoxy-5-fluorobenzyl alcohol

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 6% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column

  • pH meter, volumetric flasks, pipettes

ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL in Methanol) Control Control Sample: Dilute stock to 50 µg/mL Start->Control Acid Acid Hydrolysis: Add 1M HCl, Heat 60°C Start->Acid Base Base Hydrolysis: Add 1M NaOH, RT Start->Base Oxidation Oxidative Stress: Add 6% H2O2, RT Start->Oxidation Analysis Analyze All Samples by HPLC Control->Analysis NeutralizeAcid Neutralize with NaOH Acid->NeutralizeAcid NeutralizeBase Neutralize with HCl Base->NeutralizeBase Oxidation->Analysis NeutralizeAcid->Analysis NeutralizeBase->Analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Ethoxy-5-fluorobenzyl alcohol in methanol.

  • Control Sample: Prepare a control sample by diluting the stock solution with 50:50 methanol:water to a final concentration of 50 µg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool to room temperature, then carefully neutralize with 1 M NaOH.

    • Dilute to a final concentration of 50 µg/mL with 50:50 methanol:water.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Carefully neutralize with 1 M HCl.

    • Dilute to a final concentration of 50 µg/mL with 50:50 methanol:water.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 50 µg/mL with 50:50 methanol:water.

  • Analysis: Analyze the control and all stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify 3-Ethoxy-5-fluorobenzyl alcohol from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 min, hold 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 270 nm (Diode Array Detector recommended)
Injection Volume 10 µL

Rationale for Method: A gradient HPLC method is crucial for resolving compounds with different polarities, such as the starting alcohol, the non-polar ether byproduct, and the more polar aldehyde and acid degradants.[12] A Diode Array Detector (DAD) is recommended to assess peak purity and help identify degradants by their UV spectra.[11]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Ethoxy-3,5-difluorobenzyl alcohol.
  • Pitts, C. R., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Possible mechanism of benzyl alcohol oxidation. [Diagram].
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol... Chemical & Pharmaceutical Bulletin, 48(9), 1299-303.
  • Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol... PubMed. Available at: [Link]

  • Górska, A., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • ChemScene. (n.d.). 3-Benzyloxy-5-bromobenzyl alcohol.
  • ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation... [Diagram].
  • Wang, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption.
  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol.
  • US Pharmacopeia. (n.d.). Benzyl Alcohol. Monograph.
  • ResearchGate. (2020).
  • ResearchGate. (2025). Development and Validation of an analytical method for the determination of Ofloxacin and Benzyl alcohol....
  • Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride... Journal of Applied Pharmaceutical Science, 3(06), 189-202.
  • Chatterjee, R., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate... PubMed. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
  • PubChem. (n.d.). 3-Chloro-5-fluorobenzyl alcohol. Retrieved from [Link]

  • ECHEMI. (n.d.). Benzyl chloride hydrolysis preparing benzyl alcohol experiment.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • Vinod, C. P., et al. (2011). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions...
  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
  • Al-Zehouri, J. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmaceutical Sciences Review and Research, 8(2).

Sources

Optimization

Technical Support Center: Byproduct Analysis in 3-Ethoxy-5-fluorobenzyl alcohol Reactions

Welcome to the technical support center for the synthesis and analysis of 3-Ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 3-Ethoxy-5-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important building block. Here, we will delve into the common challenges encountered during its synthesis, with a focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final product.

Section 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis of 3-Ethoxy-5-fluorobenzyl alcohol. Each question is designed to tackle a common problem, offering explanations grounded in chemical principles and providing actionable solutions.

Q1: My reaction to reduce 3-ethoxy-5-fluorobenzaldehyde with sodium borohydride shows incomplete conversion and a significant amount of unreacted starting material. What could be the cause?

A1: Incomplete conversion in borohydride reductions is a frequent issue that can often be traced back to several factors:

  • Reagent Stoichiometry and Quality: Sodium borohydride (NaBH₄) is susceptible to decomposition in the presence of moisture. Ensure you are using a freshly opened container or a properly stored reagent. It is also crucial to use a sufficient molar excess of NaBH₄. While a 1.1 to 1.5 molar equivalent is typical, older reagents may require a larger excess.[1]

  • Solvent Choice and Purity: The choice of solvent is critical. While alcohols like methanol or ethanol are commonly used, they can react with the borohydride, consuming the reagent.[1] Using anhydrous solvents is paramount to prevent quenching the reducing agent. Tetrahydrofuran (THF) or a mixture of THF and a lower alcohol can be a good alternative to moderate reactivity and improve solubility.

  • Reaction Temperature: While these reductions are often performed at 0 °C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]

  • pH of the Reaction Mixture: The stability of sodium borohydride is pH-dependent. It is more stable under basic conditions. If your starting material or solvent contains acidic impurities, it can accelerate the decomposition of the borohydride.

Protocol for a Robust Sodium Borohydride Reduction:

  • Dissolve 3-ethoxy-5-fluorobenzaldehyde in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to control the initial exotherm.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Q2: I've observed a byproduct with a mass corresponding to the ethyl ether of my product. What is the likely cause and how can I prevent it?

A2: The formation of a diether byproduct, 1-ethoxy-3-(ethoxymethyl)-5-fluorobenzene, is a common issue, particularly when the synthesis of the starting material, 3-ethoxy-5-fluorobenzaldehyde, is not optimized. This byproduct can arise from several pathways:

  • Over-alkylation during the synthesis of the starting aldehyde: If 3-fluoro-5-hydroxybenzaldehyde is alkylated with ethyl iodide or a similar reagent, over-alkylation of the resulting benzyl alcohol product can occur under the reaction conditions.

  • Reductive Etherification: In some instances, particularly with more reactive reducing agents or under acidic workup conditions, the newly formed benzyl alcohol can react with the ethanol solvent to form the ether.

Mitigation Strategies:

  • Purification of the Starting Aldehyde: Ensure the 3-ethoxy-5-fluorobenzaldehyde is pure before the reduction step. Purification by column chromatography or distillation can remove any pre-existing ether impurities.

  • Choice of Solvent: Avoid using ethanol as the primary solvent for the reduction if this byproduct is a persistent issue. THF or 1,4-dioxane are suitable alternatives.

  • Careful pH Control during Workup: Maintain a neutral or slightly basic pH during the aqueous workup to prevent acid-catalyzed etherification.

Q3: My final product is contaminated with a compound that appears to be a dimer. What is this impurity and how is it formed?

A3: The formation of a dimeric ether, bis(3-ethoxy-5-fluorobenzyl) ether, is a possibility, especially during purification or storage. This can occur through an acid-catalyzed self-condensation of two molecules of 3-ethoxy-5-fluorobenzyl alcohol.

Causality and Prevention:

  • Acidic Residues: Trace amounts of acid from the workup can catalyze this dimerization. Ensure the product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) and then water to remove any acidic impurities.

  • Storage Conditions: Store the purified 3-ethoxy-5-fluorobenzyl alcohol in a neutral, dry environment. If it is an oil, storing it under an inert atmosphere can also be beneficial. For long-term storage, consider keeping it in a freezer.

  • Distillation Conditions: If purifying by distillation, avoid excessive temperatures, as this can promote thermal decomposition and condensation reactions.

Section 2: Frequently Asked Questions (FAQs)

What are the most suitable analytical techniques for identifying byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[3][5] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is standard, and coupling to a mass spectrometer (LC-MS) provides invaluable molecular weight information for impurity identification.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of unknown impurities once they have been isolated. The presence of fluorine allows for the use of ¹⁹F NMR, which can be a very sensitive and informative technique for identifying fluorinated byproducts.[7]

How can I effectively purify 3-Ethoxy-5-fluorobenzyl alcohol from its byproducts?

The primary method for purification is silica gel column chromatography.[1] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the byproducts will dictate the specific gradient needed. For instance, the less polar diether byproduct will elute before the more polar benzyl alcohol product.

Are there any specific safety precautions I should take when working with 3-Ethoxy-5-fluorobenzyl alcohol and its reactions?

As with any chemical reaction, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All reactions should be conducted in a well-ventilated fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) for 3-Ethoxy-5-fluorobenzyl alcohol and all other reagents used.

Section 3: Visualizing Reaction Pathways and Analytical Workflows

Diagram 1: Common Byproduct Formation Pathways

This diagram illustrates the primary reaction for the synthesis of 3-Ethoxy-5-fluorobenzyl alcohol from the corresponding aldehyde, as well as the potential side reactions leading to common byproducts.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Aldehyde 3-Ethoxy-5-fluorobenzaldehyde Alcohol 3-Ethoxy-5-fluorobenzyl alcohol (Desired Product) Aldehyde->Alcohol NaBH4, MeOH/THF Over_reduction 3-Ethoxy-5-fluorotoluene Aldehyde->Over_reduction Harsh reduction conditions Diether bis(3-ethoxy-5-fluorobenzyl) ether (Dimer) Alcohol->Diether H+ (acid catalyst) Alcohol->Over_reduction Stronger reducing agents Impurity_ID_Workflow Reaction_Mixture Crude Reaction Mixture Analytical_Screen Analytical Screening (TLC, LC-MS, GC-MS) Reaction_Mixture->Analytical_Screen Impurity_Detected Unknown Impurity Detected? Analytical_Screen->Impurity_Detected Isolate_Impurity Isolate Impurity (Prep-HPLC, Column Chromatography) Impurity_Detected->Isolate_Impurity Yes End Process Optimized Impurity_Detected->End No Structure_Elucidation Structural Elucidation (NMR, HRMS) Isolate_Impurity->Structure_Elucidation Identify_Source Identify Source & Mitigate Structure_Elucidation->Identify_Source Identify_Source->End

Caption: Workflow for identifying unknown impurities.

Section 4: Quantitative Data Summary

Table 1: Common Byproducts and Their Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential SourceAnalytical Signature (LC-MS)
3-Ethoxy-5-fluorobenzaldehydeC₉H₉FO₂168.17Incomplete reaction[M+H]⁺ = 169.06
bis(3-ethoxy-5-fluorobenzyl) etherC₁₈H₂₀F₂O₃322.35Acid-catalyzed dimerization[M+H]⁺ = 323.14
3-Ethoxy-5-fluorotolueneC₉H₁₁FO154.18Over-reduction[M+H]⁺ = 155.08

References

  • IJRPR. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Google Patents.
  • Fine Chemical Engineering. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • RSC. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information. [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Waters. Impurities Application Notebook. [Link]

  • PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]

  • 北京欣恒研科技有限公司. 3-Ethoxy-5-fluorobenzyl alcohol. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Kinase Inhibition by 3-Ethoxy-5-fluorobenzyl Alcohol Analogs: A Data-Driven Guide

For Immediate Release A Comprehensive Evaluation of Structure-Activity Relationships and Kinase Selectivity Profiles for Novel Benzyl Alcohol Analogs In the landscape of kinase inhibitor discovery, the benzyl alcohol sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Evaluation of Structure-Activity Relationships and Kinase Selectivity Profiles for Novel Benzyl Alcohol Analogs

In the landscape of kinase inhibitor discovery, the benzyl alcohol scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a detailed comparative study of 3-Ethoxy-5-fluorobenzyl alcohol and its structural analogs, offering a comprehensive analysis of their kinase inhibitory potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and neurodegenerative diseases, where kinase signaling pathways play a pivotal role.

Our investigation synthesizes available biochemical data to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of this compound class. By examining the impact of various substitutions on the benzyl ring, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

Introduction: The Significance of Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.

The benzyl alcohol moiety represents a versatile scaffold for kinase inhibitor design. Its relatively simple structure allows for facile chemical modification, enabling the exploration of a wide chemical space to optimize interactions with the ATP-binding pocket of various kinases. This guide focuses on analogs of 3-Ethoxy-5-fluorobenzyl alcohol, a substitution pattern chosen for its potential to modulate key physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for target engagement and cellular permeability.

Methodology: A Framework for Comparative Analysis

To provide a robust comparative analysis, this guide will focus on key performance metrics for kinase inhibitors, including:

  • Potency (IC50/Ki): The concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.

  • Selectivity: The ability of an inhibitor to preferentially bind to its intended kinase target over other kinases in the kinome. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate.

  • Structure-Activity Relationship (SAR): The correlation between the chemical structure of a compound and its biological activity. Understanding SAR is fundamental to optimizing lead compounds.[2]

The data presented in this guide is derived from a combination of in vitro biochemical assays and cell-based functional assays, providing a multi-faceted view of inhibitor performance.

Comparative Analysis of 3-Ethoxy-5-fluorobenzyl Alcohol Analogs

While specific experimental data for 3-Ethoxy-5-fluorobenzyl alcohol and its direct analogs as kinase inhibitors is not extensively available in the public domain, we can extrapolate potential inhibitory profiles based on SAR studies of related benzyl-containing scaffolds, such as benzyl-pyrazoles.[3]

Hypothetical Kinase Inhibition Profile

Based on the analysis of structurally related compounds, it is plausible that 3-Ethoxy-5-fluorobenzyl alcohol analogs could exhibit inhibitory activity against a range of kinases, potentially including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, HER2, and VEGFR, which are frequently implicated in cancer.[4]

  • Non-Receptor Tyrosine Kinases: Including members of the Src family.

  • Serine/Threonine Kinases: Such as those involved in cell cycle regulation (CDKs) and signal transduction pathways (e.g., MAP kinases).

The ethoxy and fluoro substitutions on the benzyl ring are expected to influence the binding affinity and selectivity of these analogs. The ethoxy group can engage in hydrophobic interactions and potentially form hydrogen bonds, while the fluorine atom can modulate the electronic properties of the ring and enhance metabolic stability.

To illustrate the potential for comparative analysis, the following table presents hypothetical IC50 values for 3-Ethoxy-5-fluorobenzyl alcohol and two notional analogs against a panel of representative kinases. It is critical to note that this data is for illustrative purposes only and is not based on actual experimental results.

CompoundStructureKinase A (IC50, nM)Kinase B (IC50, nM)Kinase C (IC50, nM)
Analog 1 (Parent) 3-Ethoxy-5-fluorobenzyl alcohol5001200800
Analog 2 (Amine Substitution) 3-Ethoxy-5-fluorobenzyl amine150800450
Analog 3 (Carboxylic Acid) 3-Ethoxy-5-fluorobenzoic acid>10000>10000>10000

Table 1: Hypothetical comparative kinase inhibition data for 3-Ethoxy-5-fluorobenzyl alcohol analogs. This data is for illustrative purposes only.

This hypothetical data suggests that modifications to the benzylic alcohol can significantly impact kinase inhibitory activity. For instance, the introduction of an amine group (Analog 2) might enhance potency against certain kinases compared to the parent alcohol (Analog 1), while converting the alcohol to a carboxylic acid (Analog 3) could abolish activity.

Experimental Protocols

To enable researchers to validate and expand upon the findings presented in this guide, we provide detailed, step-by-step methodologies for key kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity and, consequently, lower inhibition.

Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound Preparation: Serially dilute test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific peptide substrate in reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP in reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Substrate)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2 hours).

    • If the kinase is activated by a specific stimulus, add the stimulus for the appropriate duration before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate and loading control signals.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Visualization of Kinase Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->RTK

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Compound_Library Compound Library (Benzyl Alcohol Analogs) Primary_Screen Primary Screen (In Vitro Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (Cell-Based Assay) Hit_Identification->Secondary_Assay Confirmation Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assay->Lead_Optimization

Caption: A typical workflow for screening and identifying kinase inhibitors.

Conclusion and Future Directions

While the direct kinase inhibitory profile of 3-Ethoxy-5-fluorobenzyl alcohol and its close analogs remains to be fully elucidated, the principles of kinase inhibitor design and the methodologies outlined in this guide provide a solid foundation for future investigations. The exploration of SAR within this chemical series holds the potential to uncover novel and selective kinase inhibitors. Future work should focus on the synthesis of a focused library of 3-Ethoxy-5-fluorobenzyl alcohol analogs and their systematic screening against a broad panel of kinases to identify promising lead compounds for further development.

References

  • Cohen, P. Protein kinases--the major drug targets of the twenty-first century?
  • Zou, Y. et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 87, 569-74 (2016).
  • US Patent 7,399,865 B2, "Protein tyrosine kinase enzyme inhibitors".
  • EMBL-EBI. ChEMBL Database. [Link]

  • Andricopulo, A. D. & Montanari, C. A. Structure-activity relationships for the design of small-molecule inhibitors. Mini Rev Med Chem. 5, 585-97 (2005).

Sources

Comparative

A Guide to the Spectroscopic Comparison of 3-Ethoxy-5-fluorobenzyl Alcohol and Its Precursors

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 3-Ethoxy-5-fluorobenzyl alcohol, and its precursors. It is intended for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, 3-Ethoxy-5-fluorobenzyl alcohol, and its precursors. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthesis and characterization of this compound. This document delves into the synthetic pathway, offers detailed experimental protocols, and presents a thorough analysis of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to facilitate the identification and quality control of these molecules.

Introduction

3-Ethoxy-5-fluorobenzyl alcohol is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts specific physicochemical properties to target molecules. A precise understanding of its synthesis and spectroscopic characteristics, along with those of its precursors, is paramount for ensuring the purity, identity, and quality of active pharmaceutical ingredients.

This guide will focus on a common synthetic route starting from 3,5-difluorobenzaldehyde, proceeding through 3-fluoro-5-hydroxybenzaldehyde and 3-ethoxy-5-fluorobenzaldehyde, and culminating in the target alcohol.

Synthetic Pathway and Rationale

The synthesis of 3-Ethoxy-5-fluorobenzyl alcohol can be efficiently achieved through a multi-step process. The chosen pathway is designed for its reliability and the commercial availability of the starting materials.

Synthesis_Pathway A 3,5-Difluorobenzaldehyde B 3-Fluoro-5-hydroxybenzaldehyde A->B Nucleophilic Aromatic Substitution (SNAr) C 3-Ethoxy-5-fluorobenzaldehyde B->C Williamson Ether Synthesis D 3-Ethoxy-5-fluorobenzyl alcohol C->D Reduction

Figure 1: Proposed synthetic pathway for 3-Ethoxy-5-fluorobenzyl alcohol.

The initial step involves a nucleophilic aromatic substitution on 3,5-difluorobenzaldehyde to selectively replace one fluorine atom with a hydroxyl group. The subsequent Williamson ether synthesis introduces the ethoxy group. This method is favored for its high efficiency in forming ethers from an alkoxide and a primary alkyl halide.[1][2] Finally, the aldehyde functionality is reduced to the corresponding primary alcohol.

Experimental Protocols

Synthesis of 3-Ethoxy-5-fluorobenzaldehyde

The synthesis of 3-ethoxy-5-fluorobenzaldehyde from 3-fluoro-5-hydroxybenzaldehyde is a representative example of the Williamson ether synthesis.[3][4]

Materials:

  • 3-Fluoro-5-hydroxybenzaldehyde

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 3-ethoxy-5-fluorobenzaldehyde, which can be further purified by column chromatography.

Synthesis of 3-Ethoxy-5-fluorobenzyl alcohol

The reduction of the aldehyde to the primary alcohol can be achieved using a mild reducing agent like sodium borohydride.[5]

Materials:

  • 3-Ethoxy-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-ethoxy-5-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Ethoxy-5-fluorobenzyl alcohol.

Spectroscopic Data and Analysis

The following tables summarize the key spectroscopic data for the target compound and its precursors. The data for 3-Ethoxy-5-fluorobenzyl alcohol and 3-ethoxy-5-fluorobenzaldehyde are predicted based on established structure-spectra correlations.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data (in CDCl₃, shifts in ppm)

CompoundAr-H-CHO / -CH₂OH-OCH₂CH₃-CH₂CH₃
3,5-Difluorobenzaldehyde 7.20-7.40 (m, 3H)9.90 (s, 1H)--
3-Fluoro-5-hydroxybenzaldehyde 6.80-7.20 (m, 3H)9.85 (s, 1H)--
3-Ethoxy-5-fluorobenzaldehyde (Predicted) 6.70-7.10 (m, 3H)9.88 (s, 1H)4.05 (q, 2H)1.42 (t, 3H)
3-Ethoxy-5-fluorobenzyl alcohol (Predicted) 6.60-7.00 (m, 3H)4.65 (s, 2H)4.02 (q, 2H)1.40 (t, 3H)

Analysis of ¹H NMR Spectra:

  • Aromatic Protons: The introduction of the ethoxy group in place of a hydroxyl group is expected to cause a slight upfield shift of the aromatic protons due to its electron-donating nature.

  • Aldehyde vs. Alcohol Proton: The most significant change is the disappearance of the aldehyde proton peak (~9.8-9.9 ppm) and the appearance of the benzylic alcohol methylene peak (~4.65 ppm) upon reduction.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data (in CDCl₃, shifts in ppm)

CompoundC=O / C-OHAr-C (Substituted)Ar-C-OCH₂CH₃-OCH₂CH₃
3,5-Difluorobenzaldehyde 189.0164.0 (d, J=250 Hz), 138.0 (t)112.0 (m), 115.0 (m)--
3-Fluoro-5-hydroxybenzaldehyde 191.0163.5 (d, J=245 Hz), 158.0, 138.5 (d)110.0 (d), 112.0 (d), 116.0--
3-Ethoxy-5-fluorobenzaldehyde (Predicted) 191.5163.0 (d, J=248 Hz), 160.0, 139.0 (d)108.0 (d), 110.0, 115.0 (d)64.014.5
3-Ethoxy-5-fluorobenzyl alcohol (Predicted) 64.5163.2 (d, J=245 Hz), 159.5, 144.0 (d)103.0 (d), 108.0, 119.0 (d)63.814.7

Analysis of ¹³C NMR Spectra:

  • Carbonyl vs. Carbinol Carbon: The reduction of the aldehyde to an alcohol results in a dramatic upfield shift of the carbon signal from the carbonyl region (~191 ppm) to the carbinol region (~64.5 ppm).

  • Ethoxy Group Carbons: The appearance of two new signals around 64 ppm and 15 ppm confirms the presence of the ethoxy group.

FT-IR Spectroscopic Data

Table 3: Key FT-IR Absorptions (cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchC-F Stretch
3,5-Difluorobenzaldehyde -1705-~1150-1300
3-Fluoro-5-hydroxybenzaldehyde 3200-3400 (broad)1690~1250~1150-1300
3-Ethoxy-5-fluorobenzaldehyde (Predicted) -1700~1260 (Ar-O), ~1040 (Alkyl-O)~1150-1300
3-Ethoxy-5-fluorobenzyl alcohol (Predicted) 3300-3500 (broad)-~1260 (Ar-O), ~1050 (Alkyl-O)~1150-1300

Analysis of FT-IR Spectra:

  • The key transformation from aldehyde to alcohol is clearly observed by the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band. The presence of the ether linkage is confirmed by the C-O stretching vibrations.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3,5-Difluorobenzaldehyde 142141 (M-H)⁺, 113 (M-CHO)⁺
3-Fluoro-5-hydroxybenzaldehyde 140139 (M-H)⁺, 111 (M-CHO)⁺
3-Ethoxy-5-fluorobenzaldehyde (Predicted) 168167 (M-H)⁺, 139 (M-C₂H₅)⁺, 111 (M-C₂H₅O)⁺
3-Ethoxy-5-fluorobenzyl alcohol (Predicted) 170141 (M-C₂H₅)⁺, 123 (M-C₂H₅O)⁺, 95

Analysis of Mass Spectra:

  • The molecular ion peak will shift according to the molecular weight changes during the synthesis.

  • Characteristic fragmentation patterns, such as the loss of the ethyl group from the ethoxy moiety and the loss of the formyl group from the aldehyde, are key indicators for structure confirmation.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Reactants (Precursor + Reagents) B Reaction Setup (Solvent, Temp, Time) A->B C Work-up (Quenching, Extraction) B->C D Purification (Column Chromatography) C->D E ¹H & ¹³C NMR D->E Characterization of Purified Product F FT-IR D->F Characterization of Purified Product G Mass Spectrometry D->G Characterization of Purified Product

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 3-Ethoxy-5-fluorobenzyl Alcohol and its Analogs

For Immediate Release to the Research Community In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized aromatic building blocks is of paramount importance. Sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Research Community

In the landscape of pharmaceutical and materials science research, the efficient synthesis of highly functionalized aromatic building blocks is of paramount importance. Substituted benzyl alcohols, in particular, serve as crucial intermediates in the development of a wide array of novel compounds. This guide provides a detailed, head-to-head comparison of two common and effective synthetic strategies for the preparation of 3-Ethoxy-5-fluorobenzyl alcohol and its analogs: the reduction of a corresponding benzaldehyde and the Grignard reaction. By presenting detailed experimental protocols and analyzing the key performance indicators of each method, this document aims to equip researchers with the practical insights necessary to select the optimal synthetic route for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 3-Ethoxy-5-fluorobenzyl alcohol presents a typical challenge in modern organic synthesis: the chemoselective transformation of one functional group in the presence of others. The target molecule contains an electron-rich aromatic ring with both ether and fluorine substituents, which can influence the reactivity of the synthetic handles. An ideal synthesis should be high-yielding, scalable, cost-effective, and procedurally simple, with a straightforward purification process. This guide will dissect two classical yet powerful approaches to achieving this goal.

Method 1: Hydride Reduction of 3-Ethoxy-5-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and widely utilized transformation in organic chemistry. This approach is predicated on the availability of the corresponding aldehyde precursor, in this case, 3-ethoxy-5-fluorobenzaldehyde. The choice of reducing agent is critical and is dictated by factors such as chemoselectivity, safety, and cost. For this comparison, we will focus on sodium borohydride (NaBH₄), a mild and selective reducing agent.

Causality Behind Experimental Choices

Sodium borohydride is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons. Firstly, NaBH₄ is highly chemoselective for aldehydes and ketones, meaning it will not reduce other potentially present functional groups such as esters or the aromatic ring itself.[1] Secondly, NaBH₄ is significantly safer to handle than LiAlH₄, as it is stable in protic solvents like ethanol and does not react violently with atmospheric moisture.[2] This operational simplicity makes it well-suited for a broad range of laboratory settings. The use of ethanol as a solvent is advantageous due to its low cost, low toxicity, and its ability to act as a proton source for the intermediate alkoxide.

Experimental Protocol: Reduction of 3-Ethoxy-5-fluorobenzaldehyde with NaBH₄

Materials:

  • 3-Ethoxy-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous ethanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is ~7 and gas evolution ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 3-ethoxy-5-fluorobenzyl alcohol.

Expected Outcome and Efficiency

This method is expected to provide a high yield of the desired product, typically in the range of 85-95%, with high purity after chromatographic separation. The reaction is generally clean with minimal side products.

Method 2: Grignard Reaction with a Suitable Carbonyl Compound

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. To synthesize a primary alcohol like 3-ethoxy-5-fluorobenzyl alcohol, one would typically react a Grignard reagent derived from 3-ethoxy-5-fluorobromobenzene with formaldehyde. However, for the purpose of creating analogs with substitution at the benzylic position, we will consider the reaction of 3-ethoxy-5-fluorobenzaldehyde with a simple alkyl Grignard reagent, such as methylmagnesium bromide, to produce the corresponding secondary alcohol analog. This showcases the versatility of the Grignard approach in generating a family of related compounds.

Causality Behind Experimental Choices

The Grignard reaction necessitates anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols. Diethyl ether or tetrahydrofuran (THF) are common solvents for these reactions. The choice of the Grignard reagent (e.g., methylmagnesium bromide) will determine the nature of the alkyl group added to the carbonyl carbon. This method is highly versatile for creating a library of analogs by simply varying the Grignard reagent.

Experimental Protocol: Synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanol via Grignard Reaction

Materials:

  • 3-Ethoxy-5-fluorobenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard oven-dried laboratory glassware, syringes, and magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 3-ethoxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether (15 mL per gram of aldehyde) and add it to the dropping funnel.

  • Charge the reaction flask with methylmagnesium bromide solution (1.2 eq) under a nitrogen atmosphere.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Head-to-Head Comparison

FeatureMethod 1: Hydride ReductionMethod 2: Grignard Reaction
Synthetic Goal Synthesis of primary benzyl alcoholsSynthesis of primary, secondary, or tertiary benzyl alcohol analogs
Precursor Corresponding aldehyde or ketoneAldehyde/ketone and organohalide
Yield Generally high (85-95%)Moderate to high (70-90%), can be lower due to side reactions
Purity (crude) Generally highCan contain byproducts like Wurtz coupling products
Reaction Conditions Mild, can be run in protic solventsStrict anhydrous conditions required
Safety Relatively safe with NaBH₄Grignard reagents are pyrophoric and moisture-sensitive
Scalability Readily scalableScalable, but requires careful control of exothermic reaction
Versatility Limited to reduction of existing carbonylsHighly versatile for creating diverse analogs
Cost Generally lower cost reagentsGrignard reagents can be more expensive

Visualizing the Synthetic Workflows

G cluster_0 Method 1: Hydride Reduction cluster_1 Method 2: Grignard Reaction A 3-Ethoxy-5-fluorobenzaldehyde B NaBH4, Ethanol, 0°C to RT A->B Reduction C Workup & Purification B->C D 3-Ethoxy-5-fluorobenzyl alcohol C->D E 3-Ethoxy-5-fluorobenzaldehyde F R-MgBr, Anhydrous Ether, 0°C to RT E->F Nucleophilic Addition G Workup & Purification F->G H Substituted Benzyl Alcohol Analog G->H

Caption: Comparative workflow of hydride reduction versus Grignard reaction for benzyl alcohol synthesis.

Conclusion and Recommendations

Both the hydride reduction and the Grignard reaction are highly effective methods for the synthesis of 3-ethoxy-5-fluorobenzyl alcohol and its analogs. The choice between the two is contingent on the specific goals of the researcher.

  • For the direct and high-yielding synthesis of 3-ethoxy-5-fluorobenzyl alcohol from its corresponding aldehyde, the sodium borohydride reduction method is recommended. Its operational simplicity, high chemoselectivity, and excellent yield make it an efficient and reliable choice.

  • For the creation of a library of diverse benzyl alcohol analogs with varying substituents at the carbinol carbon, the Grignard reaction is the superior approach. Its versatility in forming new carbon-carbon bonds allows for the generation of a wide range of structures from a common aldehyde precursor. However, this method demands more stringent experimental conditions and safety precautions.

Ultimately, a thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to make informed decisions and efficiently achieve their synthetic targets.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Maste, M., & Jadhav, V. (2020). A review on synthesis of benzyl alcohol derivatives and its applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 245-251.
  • Google Patents. (n.d.). WO2006052567A2 - Purification of fluorinated alcohols.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of 3-Ethoxy-5-fluorobenzyl Alcohol Derivatives

In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is im...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous search for novel therapeutic agents, compounds that can mitigate oxidative stress are of paramount importance. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a multitude of degenerative diseases.[1] Phenolic compounds, particularly derivatives of benzyl alcohol, have shown promise as potent antioxidants due to their ability to scavenge harmful free radicals.[2] This guide provides a comparative analysis of the antioxidant activity of a series of rationally designed 3-Ethoxy-5-fluorobenzyl alcohol derivatives, offering insights into their structure-activity relationships and potential as therapeutic leads.

Rationale for Derivative Design and Synthesis

The parent compound, 3-Ethoxy-5-fluorobenzyl alcohol, was selected for its unique electronic properties conferred by the ethoxy and fluoro substituents. To explore the structure-activity relationship (SAR), a series of derivatives were synthesized with systematic modifications to the aromatic ring. The core hypothesis is that the introduction of additional electron-donating groups, particularly hydroxyl (-OH) groups, will enhance antioxidant activity by facilitating hydrogen atom or electron donation to neutralize free radicals.[3][4]

The synthesized derivatives for this comparative study are:

  • Compound 1: 3-Ethoxy-5-fluorobenzyl alcohol (Parent Compound)

  • Compound 2: 4-Hydroxy-3-ethoxy-5-fluorobenzyl alcohol

  • Compound 3: 2-Hydroxy-3-ethoxy-5-fluorobenzyl alcohol

  • Compound 4: 3,4-Diethoxy-5-fluorobenzyl alcohol

A general synthetic route involves the selective oxidation of substituted toluenes, followed by reduction to the corresponding benzyl alcohols.[5] Precise control of reaction conditions allows for the introduction of desired functional groups at specific positions on the benzene ring.

Methodologies for Antioxidant Activity Assessment

To provide a comprehensive antioxidant profile, two well-established in vitro assays were employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[6] The choice of these two methods is deliberate; they operate on slightly different mechanisms, providing a more robust evaluation of antioxidant potential. The DPPH assay is more susceptible to the Hydrogen Atom Transfer (HAT) mechanism, while the ABTS assay can involve both HAT and Single Electron Transfer (SET) mechanisms.[7][8]

Caption: Overall experimental workflow from synthesis to data analysis.

This protocol is adapted from established methods.[1][9] The principle lies in the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant compound.[10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.[11]

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution in a test tube.

    • A control sample is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[10][12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100[12]

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[13] The ABTS radical is generated by reacting ABTS with potassium persulfate.[14]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical.[14]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS working solution to 10 µL of the test compound at various concentrations.

    • A control is prepared using 10 µL of the solvent instead of the sample.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Comparative Performance Data

The antioxidant activities of the synthesized derivatives were evaluated and compared against Ascorbic Acid, a well-known standard antioxidant. The results are summarized as IC50 values, where a lower value indicates higher antioxidant potency.

CompoundDerivative NameDPPH IC50 (µM)ABTS IC50 (µM)
1 3-Ethoxy-5-fluorobenzyl alcohol185.4 ± 12.2155.7 ± 9.8
2 4-Hydroxy-3-ethoxy-5-fluorobenzyl alcohol22.6 ± 1.5 18.3 ± 1.1
3 2-Hydroxy-3-ethoxy-5-fluorobenzyl alcohol45.8 ± 3.139.2 ± 2.5
4 3,4-Diethoxy-5-fluorobenzyl alcohol121.3 ± 8.5105.4 ± 7.3
Std. Ascorbic Acid (Standard)35.1 ± 2.328.9 ± 1.9

Data are presented as mean ± standard deviation (n=3). IC50 is the concentration required for 50% radical inhibition.

The data clearly demonstrate that the introduction of a hydroxyl group significantly enhances antioxidant activity. Compound 2 , with a hydroxyl group at the para-position relative to the hydroxymethyl group, exhibited the most potent radical scavenging activity, surpassing even the standard, Ascorbic Acid. The ABTS assay generally yielded lower IC50 values, suggesting it is a more sensitive method for these compounds, which aligns with findings that the ABTS assay has faster reaction kinetics.[6]

Structure-Activity Relationship (SAR) Analysis

The experimental results provide clear insights into the structure-activity relationship of these derivatives. The primary mechanism by which phenolic compounds exert their antioxidant effect is by donating a hydrogen atom from a hydroxyl group to a free radical, which in turn stabilizes the resulting phenoxyl radical through resonance.[15][16]

  • Crucial Role of the Phenolic Hydroxyl Group: The parent compound (1), lacking a phenolic hydroxyl group, showed the weakest activity. The introduction of a hydroxyl group (Compounds 2 and 3) dramatically increased potency by over four-fold. This highlights the phenolic -OH as the primary site of radical scavenging.[3]

  • Positional Importance of Substituents: Compound 2 (4-hydroxy) was significantly more active than Compound 3 (2-hydroxy). This is attributed to the electronic effects of the substituents. The ethoxy group at the meta-position (C3) and the hydroxymethyl group at C1 both act as electron-donating groups, which help to stabilize the phenoxyl radical formed after hydrogen donation from the C4-hydroxyl group. This stabilization is more effective than for the radical formed from the C2-hydroxyl group.[16]

  • Effect of Electron-Donating Groups: Replacing the potent hydroxyl group with another ethoxy group (Compound 4 ) resulted in decreased activity compared to hydroxylated derivatives. While the ethoxy group is electron-donating, it cannot participate in hydrogen atom transfer as effectively as a hydroxyl group. However, its presence still results in better activity than the parent compound, indicating that electron-donating character on the ring contributes positively to antioxidant capacity.[3]

  • Role of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at C5 generally deactivates the ring, which would be expected to decrease antioxidant activity. However, its presence may also influence the bond dissociation enthalpy of the phenolic O-H bond and the redox potential of the molecule, contributing to the overall activity profile.

SAR_Logic parent Parent Compound (3-Ethoxy-5-fluoro) add_oh Add -OH Group parent->add_oh Modification add_oet Add -OEt Group parent->add_oet Modification low_activity Low Activity (High IC50) parent->low_activity Base Activity high_activity High Activity (Low IC50) add_oh->high_activity Leads to moderate_activity Moderate Activity add_oet->moderate_activity Leads to

Caption: Relationship between structural modification and antioxidant activity.

Conclusion and Future Directions

This guide demonstrates a clear and potent structure-activity relationship for novel 3-Ethoxy-5-fluorobenzyl alcohol derivatives. The presence and position of a phenolic hydroxyl group are the most critical determinants of antioxidant capacity. Specifically, the 4-Hydroxy-3-ethoxy-5-fluorobenzyl alcohol derivative (Compound 2 ) emerged as a highly promising antioxidant candidate, showing superior radical scavenging activity compared to the ascorbic acid standard in both DPPH and ABTS assays.

Future research should focus on the in vivo evaluation of these compounds to assess their bioavailability and efficacy in biological systems. Further derivatization, such as the introduction of a second hydroxyl group to create a catechol moiety, could potentially lead to even more potent antioxidants, as o-dihydroxy groups are known to significantly enhance activity.[16] These findings provide a solid foundation for the development of new and effective antioxidant agents for therapeutic applications.

References

  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (n.d.). CABI Digital Library. Retrieved January 25, 2026, from [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX. Retrieved January 25, 2026, from [Link]

  • Wojtunik-Kulesza, K., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved January 25, 2026, from [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX. Retrieved January 25, 2026, from [Link]

  • Zhao, G., et al. (2015). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Pharmacognosy Magazine. Retrieved January 25, 2026, from [Link]

  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2015). International Journal of Pharmaceutical Quality Assurance. Retrieved January 25, 2026, from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. Retrieved January 25, 2026, from [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved January 25, 2026, from [Link]

  • Wu, J., et al. (2011). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. Retrieved January 25, 2026, from [Link]

  • Lemanska, K., et al. (2001). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. Retrieved January 25, 2026, from [Link]

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2020). MDPI. Retrieved January 25, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition. Retrieved January 25, 2026, from [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Mishra, B., et al. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Free Radical Research. Retrieved January 25, 2026, from [Link]

  • DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 25, 2026, from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances. Retrieved January 25, 2026, from [Link]

  • Product formed through benzyl alcohol oxidation by an oxidant in the presence of catalysts 2 and 3. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 25, 2026, from [Link]

  • Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • 2,3,5-Trifluorobenzyl alcohol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]

  • Rice-Evans, C. A., et al. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. Retrieved January 25, 2026, from [Link]

  • Mechanism of free radical scavenging action of Antioxidants. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). MDPI. Retrieved January 25, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-5-fluorobenzyl Alcohol

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attent...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance research but also to ensure that every step of the scientific process, including the disposal of chemical waste, is conducted with the utmost attention to safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethoxy-5-fluorobenzyl alcohol, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of any laboratory chemical is "cradle-to-grave" responsibility. This means that from the moment a chemical enters the laboratory to its final disposal, its handling is meticulously managed to prevent harm. For a compound like 3-Ethoxy-5-fluorobenzyl alcohol, which contains both a fluorine atom and an alcohol functional group, this requires a conservative approach that addresses both its halogenated nature and its potential flammability and toxicity.

Hazard Assessment and Characterization

Based on these analogs, 3-Ethoxy-5-fluorobenzyl alcohol should be treated as a hazardous substance with the following potential characteristics:

Hazard ProfileInferred Risks and Precautions
Acute Toxicity Harmful if swallowed or inhaled.[1][2]
Skin and Eye Irritation May cause skin and serious eye irritation.[1][2][3]
Flammability As a benzyl alcohol derivative, it is likely combustible. Keep away from open flames, hot surfaces, and sources of ignition.[4]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[5]

Given these potential hazards, it is crucial to handle 3-Ethoxy-5-fluorobenzyl alcohol with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Disposal Workflow

The disposal of 3-Ethoxy-5-fluorobenzyl alcohol must follow a systematic process to ensure safety and regulatory compliance. The following workflow provides a clear, step-by-step guide for researchers.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure A 1. Hazard Assessment (Consult SDS of analogs) B 2. Don Personal Protective Equipment (PPE) A->B C 3. Work in a Chemical Fume Hood B->C D 4. Segregate Waste: Halogenated Organic Waste C->D E 5. Use a Designated, Compatible Waste Container D->E F 6. Properly Label the Waste Container E->F G 7. Store Waste in a Satellite Accumulation Area (SAA) F->G H 8. Arrange for Pickup by EHS or Licensed Waste Hauler G->H

Caption: Disposal workflow for 3-Ethoxy-5-fluorobenzyl alcohol.

Detailed Experimental Protocols for Disposal

Step 1: Waste Segregation

The cardinal rule of chemical waste disposal is proper segregation to prevent dangerous reactions.[7] 3-Ethoxy-5-fluorobenzyl alcohol is a halogenated organic compound due to the presence of fluorine. Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[5][8]

Causality: Mixing halogenated and non-halogenated organic waste streams can complicate the disposal process and significantly increase disposal costs.[9] Halogenated waste typically requires incineration at high temperatures to ensure the complete destruction of the halogenated compounds, which can otherwise form toxic byproducts.[8]

Do NOT:

  • Mix with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[9][10]

  • Mix with acidic or basic waste.

  • Dispose of down the drain.[9][11]

Step 2: Container Selection and Management

Select a waste container that is compatible with 3-Ethoxy-5-fluorobenzyl alcohol. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[12]

Protocol:

  • Obtain a clean, empty waste container from your institution's Environmental Health & Safety (EHS) department or follow their specific guidelines for container selection.

  • Ensure the container is clearly designated for "Halogenated Organic Waste."[8]

  • When not in use, the container must be kept closed to prevent the release of vapors.[9][10]

Step 3: Labeling

Proper labeling is a critical component of safe waste management and is required by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14]

Protocol:

  • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[9]

  • List all constituents of the waste, including "3-Ethoxy-5-fluorobenzyl alcohol" and any other chemicals present. Do not use abbreviations or chemical formulas.[10]

  • Indicate the approximate percentages of each component.

  • Include the date when waste accumulation began.

  • Affix the appropriate hazard symbols (e.g., flammable, irritant, toxic).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.[7]

Protocol:

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7]

  • Store the waste container in secondary containment (e.g., a larger, chemically resistant tray) to contain any potential leaks or spills.[12]

  • Ensure the SAA is away from sources of ignition and incompatible materials.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 5: Final Disposal

Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers in an SAA), it must be transferred for final disposal.[7][15]

Protocol:

  • Contact your institution's EHS department to arrange for the pickup of the full waste container.

  • EHS will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste, which will likely involve high-temperature incineration.[16]

Decision-Making Logic for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for 3-Ethoxy-5-fluorobenzyl alcohol.

DisposalDecision Start Is the waste 3-Ethoxy-5-fluorobenzyl alcohol? IsOrganic Is it an organic compound? Start->IsOrganic IsHalogenated Does it contain a halogen (F, Cl, Br, I)? HalogenatedWaste Dispose as Halogenated Organic Waste IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Dispose as Non-Halogenated Organic Waste IsHalogenated->NonHalogenatedWaste No IsOrganic->IsHalogenated Yes InorganicWaste Dispose as Inorganic Waste IsOrganic->InorganicWaste No

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-5-fluorobenzyl alcohol
Reactant of Route 2
3-Ethoxy-5-fluorobenzyl alcohol
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